2-(Difluoromethyl)pyrimidin-5-ol
CAS No.: 100991-19-3
Cat. No.: VC0033941
Molecular Formula: C5H4F2N2O
Molecular Weight: 146.097
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100991-19-3 |
---|---|
Molecular Formula | C5H4F2N2O |
Molecular Weight | 146.097 |
IUPAC Name | 2-(difluoromethyl)pyrimidin-5-ol |
Standard InChI | InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H |
Standard InChI Key | OYNYOGKLXVGLRT-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=N1)C(F)F)O |
Introduction
Chemical Structure and Properties
2-(Difluoromethyl)pyrimidin-5-ol consists of a pyrimidine core substituted with a difluoromethyl group (-CF₂H) at position 2 and a hydroxyl group (-OH) at position 5. This structure places it in the family of fluorinated heterocyclic compounds, which have gained significant attention in medicinal and agricultural chemistry due to their enhanced metabolic stability and lipophilicity.
Molecular Properties
The molecular formula of 2-(Difluoromethyl)pyrimidin-5-ol is C₅H₄F₂N₂O, with a calculated molecular weight of approximately 158.1 g/mol. The presence of the difluoromethyl group is particularly noteworthy, as it represents an isosteric replacement for a trifluoromethyl group but with distinctive hydrogen-bonding capabilities that can enhance target interactions in biological systems.
Physical Characteristics
Based on structural similarities with related fluorinated pyrimidines, 2-(Difluoromethyl)pyrimidin-5-ol likely exhibits the following physical properties:
Property | Expected Value | Basis of Estimation |
---|---|---|
Physical State | Crystalline solid | Common for similar heterocycles |
Solubility | Moderate in polar organic solvents | Based on functional groups present |
Melting Point | 120-180°C | Estimated from similar pyrimidine derivatives |
UV Absorption | 240-280 nm | Typical for pyrimidine chromophore |
Stability | Stable at room temperature | Based on similar fluorinated compounds |
The difluoromethyl group likely confers enhanced lipophilicity compared to non-fluorinated analogs, while the hydroxyl group would contribute to hydrogen-bonding capabilities, potentially enhancing water solubility compared to fully halogenated derivatives.
Synthetic Strategy | Potential Reagents | Expected Challenges |
---|---|---|
Condensation of difluoroacetamidine with appropriate dielectrophiles | Difluoroacetic anhydride derivatives, ethyl vinyl ether | Control of regioselectivity |
Cyclization of difluoroacetic derivatives with suitable C3N building blocks | Difluoroacetamidine, enamine derivatives | Optimization of reaction conditions |
Modification of pre-formed pyrimidines | Halogenated pyrimidines, oxidation/reduction reactions | Selectivity in functionalization |
Based on related synthetic work on fluorinated heterocycles, the use of 2,2-difluoroacetic anhydride as a starting reagent could be promising, as demonstrated in the synthesis of other difluoromethylated heterocycles .
Chemical Reactivity
The reactivity of 2-(Difluoromethyl)pyrimidin-5-ol would be governed by the electronic and steric properties of its functional groups and the pyrimidine core.
Hydroxyl Group Reactivity
The hydroxyl group at position 5 would likely participate in:
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Esterification reactions with acyl chlorides or anhydrides
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Etherification through Williamson synthesis
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Oxidation to ketone functionality
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Nucleophilic substitution when activated
Difluoromethyl Group Characteristics
The difluoromethyl group (-CF₂H) possesses unique properties compared to the trifluoromethyl group (-CF₃):
Property | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
---|---|---|
Hydrogen Bond Donation | Yes | No |
Electron-Withdrawing Strength | Moderate | Strong |
Metabolic Stability | High | Very High |
Lipophilicity | Moderate-High | High |
pKa of C-H | ~18-20 | N/A |
The difluoromethyl group can act as a hydrogen bond donor, a property lacking in the trifluoromethyl group, which could significantly impact intermolecular interactions in biological systems.
Pyrimidine Ring Reactivity
The pyrimidine core would exhibit:
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Electrophilic aromatic substitution primarily at position 4 (least deactivated)
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Nucleophilic aromatic substitution, particularly if halogen substituents are present
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Palladium-catalyzed cross-coupling reactions when appropriately functionalized
Therapeutic Area | Potential Mechanism | Structural Advantage |
---|---|---|
Anticancer | Enzyme inhibition (e.g., CDKs) | Enhanced binding affinity via H-bonding |
Antiviral | Nucleoside mimicry | Metabolic stability |
Anti-inflammatory | Modulation of cytokine pathways | Improved membrane permeability |
Neurological disorders | Receptor modulation | Modified lipophilicity profile |
The difluoromethyl group's hydrogen-bonding capabilities could offer advantages in target selectivity compared to trifluoromethylated analogs, potentially resulting in an improved therapeutic index.
Structure-Activity Relationships
In related fluorinated heterocycles, modifications to the pyrimidine ring significantly affect biological potency. The hydroxyl group at position 5 could serve as a synthetic handle for further derivatization to optimize pharmacological properties.
Agricultural Applications
Fluorinated heterocycles have demonstrated significant activity as agrochemicals, particularly as fungicides, herbicides, and insecticides.
Application | Potential Mode of Action | Structural Advantage |
---|---|---|
Fungicidal | Inhibition of sterol biosynthesis | Enhanced stability in field conditions |
Herbicidal | Photosystem II inhibition | Improved uptake and translocation |
Insecticidal | Neurotoxicity via receptor modulation | Resistance to metabolic degradation |
The combination of the difluoromethyl group and hydroxyl functionality could provide a balanced profile of lipophilicity and hydrophilicity, potentially optimizing plant uptake and translocation.
Comparative Analysis with Similar Compounds
Comparing 2-(Difluoromethyl)pyrimidin-5-ol with structurally related compounds provides insights into its potential characteristics.
Comparison with Fluorinated Pyrimidines
The difluoromethyl group in 2-(Difluoromethyl)pyrimidin-5-ol would impart reduced electron withdrawal compared to a trifluoromethyl group, potentially altering reactivity patterns and biological interactions.
Research Opportunities and Future Directions
Despite the potential utility of 2-(Difluoromethyl)pyrimidin-5-ol, several research gaps exist that warrant further investigation.
Synthetic Methodology Development
Development of efficient, scalable routes to 2-(Difluoromethyl)pyrimidin-5-ol remains an important objective. Potential research directions include:
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Optimization of difluoromethylation protocols specific to pyrimidine substrates
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Exploration of late-stage functionalization strategies
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Development of regioselective approaches for hydroxyl introduction
Biological Evaluation
Comprehensive screening for biological activity would provide valuable insights:
Biological Area | Screening Approach | Expected Outcomes |
---|---|---|
Enzyme Inhibition | In vitro assays against kinases, proteases | Identification of potential therapeutic targets |
Antimicrobial Activity | Disk diffusion, MIC determination | Assessment of antibacterial/antifungal potential |
Cellular Toxicity | MTT assays, cell viability studies | Safety profile characterization |
Agrochemical Activity | Greenhouse studies, formulation testing | Determination of pest control efficacy |
Structure-Property Relationship Studies
Detailed characterization of physicochemical properties would support application development:
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Solubility profiles in various solvents and biological media
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Crystal structure determination
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Metabolic stability assessments
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Pharmacokinetic parameter evaluation
Analytical Characterization
Comprehensive analytical characterization of 2-(Difluoromethyl)pyrimidin-5-ol would typically include:
Spectroscopic Analysis
Expected spectroscopic features would include:
Analytical Technique | Expected Key Features |
---|---|
¹H NMR | Characteristic triplet for -CF₂H (δ ~6.5-7.5 ppm, ²JH-F ~50-60 Hz) |
¹⁹F NMR | Doublet for -CF₂H (δ ~-110 to -130 ppm, ²JH-F ~50-60 Hz) |
¹³C NMR | Triplet for -CF₂H (δ ~110-120 ppm, ¹JC-F ~230-250 Hz) |
Mass Spectrometry | Molecular ion at m/z 158, characteristic fragmentation pattern |
IR Spectroscopy | O-H stretch (~3300-3500 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹) |
Chromatographic Analysis
For purity assessment and reaction monitoring, HPLC analysis with UV detection would be valuable, with expected retention characteristics influenced by the balance of lipophilic and hydrophilic functionalities.
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